physicochemical properties of 2-Oxo-4-phenylbutyric acid
physicochemical properties of 2-Oxo-4-phenylbutyric acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Oxo-4-phenylbutyric Acid
Abstract
2-Oxo-4-phenylbutyric acid (OPBA), a key α-keto acid, serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitors like benazepril and enalapril.[1][2][3] Its utility in complex organic synthesis necessitates a thorough understanding of its physicochemical properties. This guide provides a comprehensive technical overview of OPBA, detailing its structural and physical characteristics, solubility profile, acidity, and spectroscopic signature. Moving beyond a simple recitation of data, this document offers field-proven insights into the experimental methodologies used for characterization, explaining the causality behind procedural choices to ensure scientific integrity and reproducibility. All protocols are presented as self-validating systems, forming an authoritative resource for professionals in research and development.
Chemical Identity and Structure
2-Oxo-4-phenylbutyric acid, also known as 2-oxo-4-phenylbutanoic acid or benzylpyruvic acid, is a benzene derivative belonging to the carboxylic acid class.[4][5] Its structure features a butyric acid backbone substituted with a ketone group at the alpha position (C2) and a phenyl group at the C4 position. This unique arrangement of a carboxylic acid, a ketone, and an aromatic ring dictates its chemical behavior and physical properties.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} dend Caption: Chemical Structure of 2-Oxo-4-phenylbutyric Acid.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-oxo-4-phenylbutanoic acid | [4] |
| CAS Number | 710-11-2 | [4] |
| Molecular Formula | C₁₀H₁₀O₃ | [4] |
| Molecular Weight | 178.18 g/mol | [4] |
| Appearance | White to off-white crystalline solid/powder | [1][6] |
| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)C(=O)O | [4] |
| InChIKey | PPKAIMDMNWBOKN-UHFFFAOYSA-N |[4] |
Physical Properties
The physical state and thermal properties of OPBA are fundamental to its handling, storage, and application in synthetic reactions.
Table 2: Key Physical and Thermal Properties
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 47.0 to 51.0 °C | [7] |
| Boiling Point | 314.4 °C at 760 mmHg | [7] |
| Density | 1.212 g/cm³ | [7] |
| Flash Point | 158.1 °C | [7] |
| Predicted pKa | 2.53 ± 0.54 | [1] |
| LogP | 1.27 |[7] |
Solubility Profile
The solubility of OPBA is a critical parameter for its use in reaction chemistry, purification, and formulation. Its structure, containing both a hydrophobic phenyl group and hydrophilic carboxylic acid and ketone moieties, results in a nuanced solubility profile.[1] It is generally described as sparingly soluble in water but moderately soluble in common organic solvents.[1]
Expertise in Action: Rationale for Solubility Testing
When developing a synthetic process, selecting an appropriate solvent system is paramount. For OPBA, a solvent must be chosen that can dissolve reactants but also facilitate product isolation. For purification via crystallization, a solvent system is needed where OPBA is highly soluble at elevated temperatures but poorly soluble at lower temperatures.
Experimental Protocol: Determining Quantitative Solubility
This protocol outlines a standard method for determining the solubility of OPBA in various solvents.
-
Preparation : Add an excess amount of OPBA (e.g., 100 mg) to a series of 2 mL vials, each containing 1 mL of a different test solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene).
-
Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for 24 hours to ensure saturation is reached. A magnetic stirrer or shaker bath is ideal.
-
Separation : Allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle.
-
Sampling : Carefully withdraw a known volume of the supernatant (e.g., 100 µL) using a calibrated pipette, ensuring no solid particles are transferred. A syringe filter (0.45 µm) should be used.
-
Quantification : Dilute the aliquot with a suitable solvent and quantify the concentration of OPBA using a validated analytical method, such as the HPLC protocol described in Section 5.0.
-
Calculation : Calculate the solubility in mg/mL based on the measured concentration and dilution factor.
Spectroscopic and Chromatographic Characterization
Confirming the identity and purity of OPBA requires a combination of spectroscopic and chromatographic techniques. Each method provides unique information about the molecule's structure and integrity.
dot graph "analytical_workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} dend Caption: Standard Analytical Workflow for Characterization of OPBA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR Analysis : The proton NMR spectrum of OPBA is expected to show distinct signals corresponding to the aromatic protons, the two methylene groups, and the acidic proton.
-
Aromatic Protons (C₆H₅) : A multiplet between δ 7.2-7.4 ppm.
-
Methylene Protons (-CH₂-Ph) : A triplet around δ 2.9-3.0 ppm.
-
Methylene Protons (-CH₂-CO) : A triplet around δ 3.2-3.3 ppm.
-
Carboxylic Acid Proton (-COOH) : A broad singlet, typically > δ 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR Analysis : The carbon NMR spectrum will confirm the carbon framework.
-
Carbonyl Carbons (C=O) : Two signals in the highly deshielded region, with the carboxylic acid carbon (~160-165 ppm) and the ketone carbon (~190-195 ppm).
-
Aromatic Carbons : Multiple signals between δ 126-140 ppm.
-
Methylene Carbons : Two signals in the aliphatic region, typically between δ 30-45 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of OPBA is dominated by characteristic stretching vibrations.[8][9][10]
-
O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band from approximately 2500-3300 cm⁻¹.
-
C-H Stretch (Aromatic) : Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic) : Peaks appearing just below 3000 cm⁻¹.
-
C=O Stretch (Ketone & Carboxylic Acid) : Two strong, sharp absorption bands in the region of 1680-1750 cm⁻¹. The conjugation and presence of two carbonyls will result in distinct, likely overlapping, peaks.
-
C=C Stretch (Aromatic) : Medium to weak absorptions around 1450-1600 cm⁻¹.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the molecular formula. For OPBA, the expected molecular ion peak [M]+• would be at m/z 178. In electrospray ionization (ESI) negative mode, the [M-H]⁻ peak at m/z 177 would be prominent.
Chromatographic Analysis: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of OPBA and quantifying its concentration. A reverse-phase method is most suitable due to the compound's moderate polarity.[7]
Expertise in Action: Method Design Choices
-
Column : A C18 column is chosen as the stationary phase because its nonpolar nature effectively retains the moderately polar OPBA.
-
Mobile Phase : A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is a common organic modifier that provides good peak shape and resolution.
-
Acidification : A small amount of acid (e.g., phosphoric or formic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group.[7] This ensures a consistent retention time and sharp, symmetrical peaks by neutralizing the carboxylate anion. Formic acid is preferred for MS-compatible methods.[7]
-
Detection : UV detection is ideal, as the phenyl group provides strong chromophoric activity, typically monitored around 254 nm.
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
-
Instrumentation : HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chromatographic Conditions :
-
Mobile Phase : Isocratic mixture of 50:50 (v/v) acetonitrile and water containing 0.1% phosphoric acid.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation : Prepare a stock solution of OPBA in the mobile phase (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis : Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Stability, Storage, and Safety
Stability and Storage
To maintain its integrity, 2-Oxo-4-phenylbutyric acid should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, with recommended temperatures between 0-10°C.[1] It is incompatible with strong oxidizing agents, which can degrade the molecule.[11] Long-term stability studies should be conducted under intended storage conditions, with purity assessed periodically by HPLC.
Safety and Handling
2-Oxo-4-phenylbutyric acid is classified as a hazardous substance, causing skin irritation and serious eye irritation/damage.[12][13]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[12]
-
Handling : Use only with adequate ventilation to avoid breathing fumes or dust. Wash hands thoroughly after handling.[12]
-
First Aid : In case of skin contact, flush with plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[12]
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